molecular formula C16H21NO2 B13536729 2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid

2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13536729
M. Wt: 259.34 g/mol
InChI Key: PBPMQYVDOOOOPT-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a piperidine moiety, which is further substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts such as rhodium or copper . The reaction conditions typically include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for reductions to reflux conditions for oxidations .

Major Products Formed

Major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced alcohols, and substituted derivatives with various functional groups .

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strain and the piperidine moiety’s nitrogen atom contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring with a piperidine moiety and a benzyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

2-(1-benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H21NO2/c18-16(19)14-10-13(14)15-8-4-5-9-17(15)11-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-11H2,(H,18,19)

InChI Key

PBPMQYVDOOOOPT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2CC2C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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